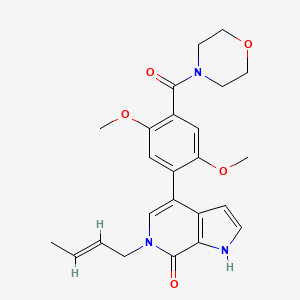
GNE-375
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-375 is a selective and potent inhibitor of bromodomain-containing protein 9 (BRD9) with an inhibitory concentration (IC50) of 5 nanomolar. It also inhibits other proteins such as bromodomain-containing protein 4 (BRD4), transcription initiation factor TFIID subunit 1 (TAF1), and cat eye syndrome chromosome region candidate 2 (CECR2), making it a valuable tool for studying epigenetic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-375 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process involves scaling up the laboratory synthesis to an industrial scale, optimizing reaction conditions, and ensuring compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
GNE-375 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the intermediates .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and the reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
GNE-375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of bromodomain-containing proteins and their role in epigenetic regulation.
Biology: Helps in understanding the biological functions of BRD9 and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with epigenetic dysregulation, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways .
Mechanism of Action
GNE-375 exerts its effects by selectively inhibiting BRD9, a protein involved in the regulation of gene expression through its interaction with chromatin. By binding to the bromodomain of BRD9, this compound prevents the protein from interacting with acetylated histones, thereby disrupting the epigenetic regulation of gene expression. This inhibition leads to changes in the expression of genes involved in various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
GNE-375 is unique in its high selectivity and potency as a BRD9 inhibitor. Similar compounds include:
I-BRD9: Another selective BRD9 inhibitor with a different chemical structure.
GSK1324726A: A dual inhibitor of BRD4 and BRD9.
BET-IN-16: A selective inhibitor of bromodomain and extra-terminal (BET) proteins, including BRD4 and BRD9.
Compared to these compounds, this compound offers a higher selectivity for BRD9 over other bromodomain-containing proteins, making it a valuable tool for studying the specific functions of BRD9 .
Properties
CAS No. |
1926989-06-1 |
|---|---|
Molecular Formula |
C24H27N3O5 |
Molecular Weight |
437.49 |
IUPAC Name |
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C24H27N3O5/c1-4-5-8-27-15-19(16-6-7-25-22(16)24(27)29)17-13-21(31-3)18(14-20(17)30-2)23(28)26-9-11-32-12-10-26/h4-7,13-15,25H,8-12H2,1-3H3/b5-4+ |
InChI Key |
PMWIFIWWNULSSP-SNAWJCMRSA-N |
SMILES |
CC=CCN1C=C(C2=C(C1=O)NC=C2)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNE-375; GNE 375; GNE375. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















